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Compound of Interest

Compound Name:
2-Bromo-4,5-dimethoxybenzyl

alcohol

Cat. No.: B032807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4,5-dimethoxybenzyl alcohol (CAS No. 54370-00-2), a key intermediate in the

synthesis of various pharmaceutical compounds. This document is intended to serve as a

valuable resource for researchers and professionals engaged in drug discovery and

development by presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Bromo-4,5-
dimethoxybenzyl alcohol. It is important to note that while extensive searches have been

conducted, publicly available, detailed experimental spectra for this specific compound are

limited. The data presented here is a composite of information from various sources and typical

values expected for similar chemical structures.

Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 s 1H Ar-H

~6.9 s 1H Ar-H

~4.6 s 2H -CH₂-

~3.9 s 3H -OCH₃

~3.8 s 3H -OCH₃

~2.5 (variable) br s 1H -OH

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppm Assignment

~149 Ar-C-O

~148 Ar-C-O

~132 Ar-C-Br

~120 Ar-CH

~115 Ar-CH

~114 Ar-C-CH₂

~64 -CH₂-OH

~56 -OCH₃

~56 -OCH₃

Predicted data based on structure and typical chemical shifts for analogous compounds.

Table 3: IR Absorption Data
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A supplier of 2-Bromo-4,5-dimethoxybenzyl alcohol has confirmed that its infrared spectrum

is authentic to the structure, though specific peak data is not provided[1]. Based on the

functional groups present, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3500-3200 (broad) O-H Stretching

3100-3000 Ar C-H Stretching

2950-2850 Aliphatic C-H Stretching

1600-1450 C=C Aromatic Ring Stretching

1250-1000 C-O Stretching

~600 C-Br Stretching

Table 4: Mass Spectrometry Data
Specific mass spectral data for 2-Bromo-4,5-dimethoxybenzyl alcohol is not readily available

in the public domain. However, based on its molecular weight (247.09 g/mol ) and structure, the

following observations can be anticipated in an electron ionization (EI) mass spectrum:

m/z Interpretation

246/248
Molecular ion peak (M⁺) and its bromine isotope

(M+2)

229/231 Loss of -OH

217/219 Loss of -CH₂OH

167 Loss of Br

139 Further fragmentation

Experimental Protocols
The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS

data, which can be adapted for the analysis of 2-Bromo-4,5-dimethoxybenzyl alcohol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A small amount of 2-Bromo-4,5-dimethoxybenzyl alcohol is dissolved

in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR: The spectrum is acquired to determine the number of different types of protons,

their chemical environments, and their connectivity through spin-spin coupling.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the number of

unique carbon atoms and their chemical environments.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported

in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation: A small amount of finely ground 2-Bromo-4,5-dimethoxybenzyl
alcohol is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle.

Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin,

transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and

the infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A
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background spectrum of a blank KBr pellet is also recorded and subtracted from the sample

spectrum.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a

function of wavenumber (cm⁻¹), revealing the characteristic vibrational frequencies of the

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Direct Infusion):

Sample Preparation: A dilute solution of 2-Bromo-4,5-dimethoxybenzyl alcohol is prepared

in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition: The solution is introduced directly into the ion source of the mass

spectrometer (e.g., using an electrospray ionization - ESI or atmospheric pressure chemical

ionization - APCI source). The instrument is set to scan a relevant mass-to-charge (m/z)

range.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their

m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern offers structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like 2-Bromo-4,5-dimethoxybenzyl alcohol.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis
(Chemical Shifts, Coupling)

IR Data Analysis
(Functional Groups)

MS Data Analysis
(Molecular Weight, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of 2-Bromo-
4,5-dimethoxybenzyl alcohol. For definitive structural elucidation and quality control, it is

recommended to acquire experimental data on a purified sample and compare it with reference

data or predicted spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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